Bromocopper;1,10-phenanthroline;triphenylphosphanium
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Overview
Description
Bromocopper;1,10-phenanthroline;triphenylphosphanium is an organometallic compound with the molecular formula C₃₀H₂₃BrCuN₂P . It is known for its applications in catalysis, material synthesis, and various scientific research fields. The compound is characterized by its yellow powder appearance and has a molecular weight of 585.95 g/mol .
Mechanism of Action
Target of Action
Bromocopper;1,10-phenanthroline;triphenylphosphanium (BCP) is a complex metal compound with unique biological and chemical properties
Action Environment
and its storage temperature is 28°C , indicating that its stability may be affected by environmental conditions such as temperature and humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromocopper;1,10-phenanthroline;triphenylphosphanium can be synthesized through the reaction of copper(I) bromide with 1,10-phenanthroline and triphenylphosphine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Bromocopper;1,10-phenanthroline;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to copper(I) complexes under suitable conditions.
Substitution: The bromide ligand can be substituted with other ligands such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride or hydrazine are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetonitrile.
Major Products
The major products formed from these reactions include various copper(I) and copper(II) complexes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Bromocopper;1,10-phenanthroline;triphenylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine)copper(I) nitrate
- Copper(II) complexes based on 2,2’-bipyridine and 1,10-phenanthroline
Uniqueness
Bromocopper;1,10-phenanthroline;triphenylphosphanium is unique due to its specific combination of ligands, which confer distinct chemical and physical properties. Its ability to act as a versatile catalyst and its potential biological activities set it apart from other similar compounds .
Properties
CAS No. |
25753-84-8 |
---|---|
Molecular Formula |
C30H24BrCuN2P |
Molecular Weight |
586.96 |
IUPAC Name |
bromocopper;1,10-phenanthroline;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C12H8N2.BrH.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-15H;1-8H;1H;/q;;;+1 |
InChI Key |
SBLCMXAJYUKSOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu]Br |
solubility |
not available |
Origin of Product |
United States |
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